Synthetic Accessibility: Quantitative One-Step Yield for the 4-Amino Regioisomer vs. Multi-Step Routes for Other Aminohexanones
4-Aminohexan-2-one can be prepared in a single synthetic step in quantitative yield using adapted Vilsmeier conditions, as reported by Jaster et al. (2023), with the product fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. By contrast, the 1-aminohexan-2-one (α-aminoketone) regioisomer is typically synthesized via multi-step nucleophilic substitution of hexanone with ammonia followed by HCl salt formation, with no single-step quantitative-yield protocol reported in the peer-reviewed literature . The 3-aminohexan-2-one (β-aminoketone) and 6-aminohexan-2-one isomers similarly lack published one-step, high-yield synthetic procedures . This differential in synthetic step-count and efficiency directly impacts procurement cost, scalability, and lead time for multi-gram or larger orders.
| Evidence Dimension | Synthetic step count and yield |
|---|---|
| Target Compound Data | 4-Aminohexan-2-one: 1 step, quantitative yield [1] |
| Comparator Or Baseline | 1-Aminohexan-2-one: multi-step nucleophilic substitution (no quantitative single-step protocol reported) ; 3-aminohexan-2-one: no published high-yield single-step route ; 6-aminohexan-2-one: no published high-yield single-step route |
| Quantified Difference | 1 step vs. ≥2 steps; quantitative (near-theoretical) yield vs. yields not disclosed or sub-quantitative |
| Conditions | Vilsmeier conditions (adapted) for target; nucleophilic substitution with NH₃/EtOH for 1-amino isomer |
Why This Matters
For procurement, a validated one-step quantitative synthesis reduces cost-per-gram, shortens delivery lead times, and minimizes batch-to-batch variability risk relative to multi-step isomer syntheses.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. One-step synthesis of 4-aminohexan-2-one in quantitative yield using adapted Vilsmeier conditions. Molbank. 2023;2023(2):M1654. View Source
